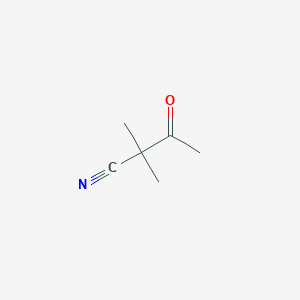![molecular formula C6H5N3O B1590739 Imidazo[1,2-A]pyrazin-8(7H)-one CAS No. 434936-85-3](/img/structure/B1590739.png)
Imidazo[1,2-A]pyrazin-8(7H)-one
Overview
Description
Imidazo[1,2-A]pyrazin-8(7H)-one is a compound that has drawn considerable interest due to its unique structural characteristics and versatile applications across various fields. This compound is part of the imidazopyrazinone family, recognized for its potential in medicinal chemistry and material sciences.
Mechanism of Action
Target of Action
Imidazo[1,2-A]pyrazin-8(7H)-one is a versatile scaffold in organic synthesis and drug development . .
Mode of Action
It is known to exhibit reactivity and multifarious biological activity
Biochemical Pathways
This compound is involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reaction . .
Action Environment
It is known that the luminescence of certain imidazopyridine derivatives, which may include this compound, can be influenced by the surrounding media .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyrazin-8(7H)-one is known for its reactivity and multifarious biological activity
Molecular Mechanism
It is known to be involved in various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,2-A]pyrazin-8(7H)-one typically involves multi-step organic synthesis. One common method includes the cyclization of pyrazine derivatives under controlled conditions, often using strong acids or bases as catalysts. Reaction conditions such as temperature, solvent, and time are meticulously optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound usually scales up the laboratory synthesis procedures. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyrazin-8(7H)-one undergoes various chemical reactions, prominently oxidation, reduction, and substitution reactions. Each type of reaction modifies the chemical structure, influencing its properties and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenated solvents and catalytic amounts of transition metals like palladium or nickel facilitate these reactions.
Major Products
Major products formed from these reactions depend on the specific conditions and reagents. For instance, oxidation may produce hydroxylated derivatives, while reduction can yield amine or alkyl derivatives.
Scientific Research Applications
Imidazo[1,2-A]pyrazin-8(7H)-one finds applications in several scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound, showing promising results in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its therapeutic potential, including anti-inflammatory, antiviral, and anticancer properties.
Industry: Employed in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Comparison with Similar Compounds
Uniqueness
Compared to other compounds in the imidazopyrazinone family, Imidazo[1,2-A]pyrazin-8(7H)-one is unique due to its specific structural features, which confer distinctive chemical reactivity and biological activity.
List of Similar Compounds
Imidazo[1,2-A]pyrazine-2,3-dione
Imidazo[1,2-A]pyridine-3-carbaldehyde
Imidazo[1,2-A]pyrimidine-4,6-diamine
These similar compounds share some chemical properties but differ in their biological activities and applications, highlighting the distinctive nature of this compound.
Properties
IUPAC Name |
7H-imidazo[1,2-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPSVGWMYIXRQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514908 | |
| Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434936-85-3 | |
| Record name | Imidazo[1,2-a]pyrazin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method described for synthesizing Imidazo[1,2-a]pyrazin-8(7H)-ones in the research?
A1: The research describes a microwave-assisted condensation reaction between 3-amino-2(1H)-pyrazinones and α-haloketones as an efficient method for synthesizing Imidazo[1,2-a]pyrazin-8(7H)-ones. [, ] This approach provides a rapid and potentially scalable route for obtaining these heterocyclic compounds.
Q2: Why are these synthesized compounds considered promising for drug discovery?
A2: While the provided research focuses primarily on synthesis, it highlights the potential of both Imidazo[1,2-a]pyrazin-8(7H)-ones and 4H-Pyrazino[1,2-a]pyrimidine-4,9(8H)-diones as candidates for drug research. [, ] This suggestion likely stems from the presence of the pyrazinone core, a structural motif found in various bioactive molecules. Further investigation into their specific biological activities and potential applications in drug discovery is warranted.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)





